Cas no 2171160-80-6 ((2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid)

(2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid
- 2171160-80-6
- EN300-1559240
- (2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid
-
- インチ: 1S/C27H32N2O5/c1-16(2)11-24(26(31)32)29-25(30)14-17-12-18(13-17)28-27(33)34-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23-24H,11-15H2,1-2H3,(H,28,33)(H,29,30)(H,31,32)/t17?,18?,24-/m0/s1
- InChIKey: NCGXCQPRXWBADS-XCNDVJPKSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(CC(N[C@H](C(=O)O)CC(C)C)=O)C1)=O
計算された属性
- 精确分子量: 464.23112213g/mol
- 同位素质量: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 10
- 複雑さ: 713
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.4
- トポロジー分子極性表面積: 105Ų
(2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1559240-0.25g |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 0.25g |
$2525.0 | 2023-06-05 | ||
Enamine | EN300-1559240-5.0g |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 5g |
$7961.0 | 2023-06-05 | ||
Enamine | EN300-1559240-0.05g |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 0.05g |
$2306.0 | 2023-06-05 | ||
Enamine | EN300-1559240-10000mg |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 10000mg |
$11805.0 | 2023-09-25 | ||
Enamine | EN300-1559240-1000mg |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 1000mg |
$2745.0 | 2023-09-25 | ||
Enamine | EN300-1559240-5000mg |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 5000mg |
$7961.0 | 2023-09-25 | ||
Enamine | EN300-1559240-0.1g |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 0.1g |
$2415.0 | 2023-06-05 | ||
Enamine | EN300-1559240-100mg |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 100mg |
$2415.0 | 2023-09-25 | ||
Enamine | EN300-1559240-250mg |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 250mg |
$2525.0 | 2023-09-25 | ||
Enamine | EN300-1559240-1.0g |
(2S)-2-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetamido}-4-methylpentanoic acid |
2171160-80-6 | 1g |
$2745.0 | 2023-06-05 |
(2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acidに関する追加情報
Introduction to (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid (CAS No. 2171160-80-6)
(2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid (CAS No. 2171160-80-6) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a cyclobutyl ring, and an amino acid backbone. The unique combination of these structural elements endows the compound with a range of potential applications in drug discovery and development.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its ease of removal and high stability under various reaction conditions. This group is particularly useful in solid-phase peptide synthesis (SPPS), where it helps to prevent unwanted side reactions and ensures the purity of the final product. The presence of the Fmoc group in (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid makes it an ideal candidate for the synthesis of complex peptides and peptidomimetics.
The cyclobutyl ring is another key feature of this compound. Cyclobutyl groups are known for their ability to introduce conformational constraints into molecules, which can significantly influence their biological activity. In the context of drug design, these constraints can enhance the binding affinity and selectivity of a molecule towards its target, thereby improving its therapeutic potential. Recent studies have shown that cyclobutyl-containing compounds can exhibit improved pharmacokinetic properties, such as increased solubility and reduced metabolic degradation.
The amino acid backbone of (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid further adds to its versatility. Amino acids are the building blocks of proteins and play crucial roles in various biological processes. By incorporating this compound into larger peptides or proteins, researchers can explore its potential as a therapeutic agent or as a tool for studying protein-protein interactions. The 4-methylpentanoic acid moiety contributes to the overall hydrophobicity of the molecule, which can influence its membrane permeability and cellular uptake.
Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the structure-activity relationships (SAR) of compounds like (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid. These studies have helped to identify key structural features that contribute to the compound's biological activity, such as hydrogen bonding, hydrophobic interactions, and π-stacking interactions. This information is crucial for optimizing the design of new drugs and understanding their mechanisms of action.
In the context of drug discovery, (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid has shown promise in several areas. For instance, it has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. Enzyme inhibitors are a class of drugs that can modulate cellular processes by blocking the activity of target enzymes. The ability to design highly selective inhibitors is critical for minimizing off-target effects and improving therapeutic outcomes.
Furthermore, this compound has been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into their active form through metabolic processes within the body. The use of prodrugs can improve the pharmacokinetic properties of a drug, such as its stability, solubility, and bioavailability. By designing (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid as a prodrug, researchers aim to enhance its therapeutic efficacy while reducing side effects.
Clinical trials involving compounds with similar structures have demonstrated promising results in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. These findings highlight the potential of (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid as a lead compound for further development.
In conclusion, (2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-methylpentanoic acid (CAS No. 2171160-80-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural elements makes it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use.
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